![molecular formula C52H54O2P2 B13392762 (+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B13392762.png)
(+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine]. This compound has a molecular formula of C52H54O2P2 and a molecular weight of 772.9315 . It is a complex organic molecule featuring a benzopyrano-xanthene core structure with multiple dimethylphenylphosphine groups attached.
Métodos De Preparación
The synthesis of 1,1’-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine] involves several steps. The preparation typically starts with the formation of the benzopyrano-xanthene core, followed by the introduction of the dimethylphenylphosphine groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Addition: Addition reactions can occur at the double bonds present in the structure, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphine derivatives, while reduction may produce reduced phosphine compounds .
Aplicaciones Científicas De Investigación
1,1’-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Comparación Con Compuestos Similares
Similar compounds to 1,1’-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine] include other phosphine ligands and benzopyrano-xanthene derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of the benzopyrano-xanthene core with dimethylphenylphosphine groups, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C52H54O2P2 |
|---|---|
Peso molecular |
772.9 g/mol |
Nombre IUPAC |
[(10R,14R)-20-bis(3,5-dimethylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C52H54O2P2/c1-32-18-33(2)23-44(22-32)55(45-24-34(3)19-35(4)25-45)48-16-9-12-40-30-42-14-11-15-43-31-41-13-10-17-49(51(41)54-52(42,43)53-50(40)48)56(46-26-36(5)20-37(6)27-46)47-28-38(7)21-39(8)29-47/h9-10,12-13,16-29,42-43H,11,14-15,30-31H2,1-8H3/t42-,43-,52?/m1/s1 |
Clave InChI |
IYNVDHXMWJJRHM-YSEGXDBXSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC45[C@@H](C3)CCC[C@@H]4CC6=C(O5)C(=CC=C6)P(C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC45C(C3)CCCC4CC6=C(O5)C(=CC=C6)P(C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
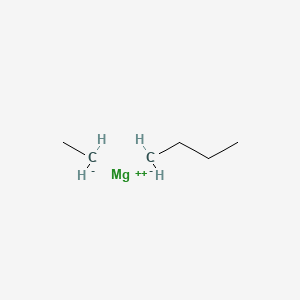
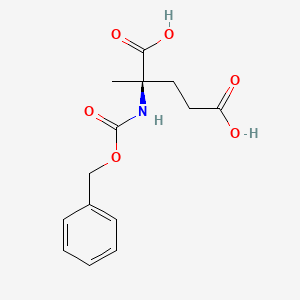
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
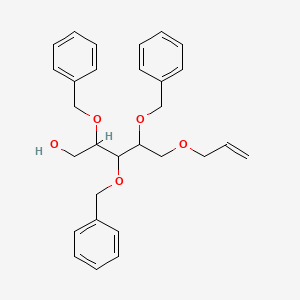
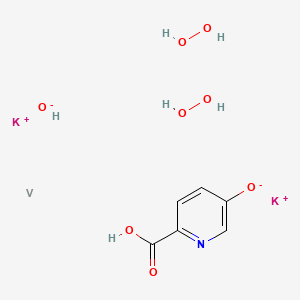
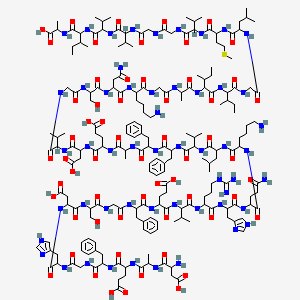
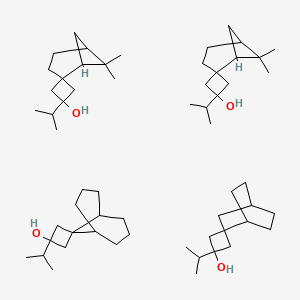
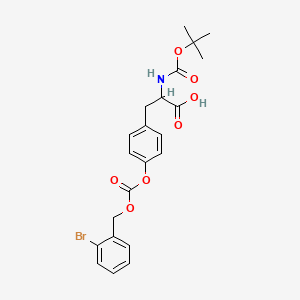
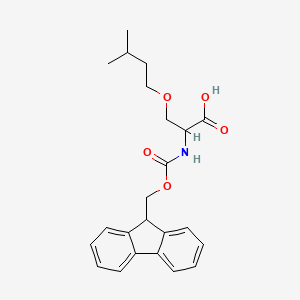
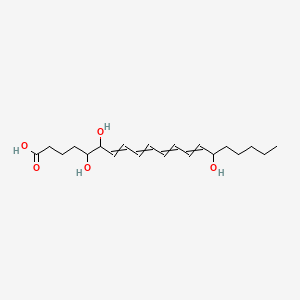
![N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13392756.png)
